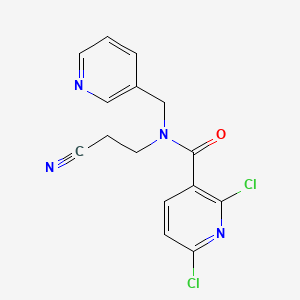

2,6-Dichloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyridine carboxamide derivatives typically begins with pyridine-2,6-dicarbonyl dichloride as a starting material. For instance, one study describes the synthesis of chiral linear and macrocyclic bridged pyridines by coupling pyridine-2,6-dicarbonyl dichloride with various reagents, such as D-alanyl methyl ester, to yield a series of bis-carboxamide pyridine derivatives with potential antimicrobial properties . Another study reports the synthesis of a pyridine-2,6-dicarboxamide derivative by reacting 2-{(2-aminophenylimino)methyl}phenol with pyridine-2,6-dicarbonyl dichloride, which was then characterized and evaluated for antibacterial activities .

Molecular Structure Analysis

The molecular structure of pyridine carboxamide derivatives is often characterized using techniques such as FT-IR, NMR spectroscopies, and X-ray crystallography. For example, the molecular geometry, vibrational frequencies, and NMR chemical shift values of a synthesized pyridine-2,6-dicarboxamide derivative were calculated using density functional theory (DFT) and compared with experimental data, showing good agreement . The study also explored the effect of different solvents on the geometry and properties of the compound.

Chemical Reactions Analysis

Pyridine carboxamide derivatives can participate in various chemical reactions. One study demonstrated the catalytic activity of a synthesized pyridine-2,6-dicarboxamide derivative in the transfer hydrogenation reaction of ketones under mild conditions . This highlights the potential utility of such compounds in catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxamide derivatives, such as their crystalline forms, are influenced by intermolecular and intramolecular hydrogen bonding. One paper discusses the presence of a strong hydrogen bonding network for pyridine-2,6-dicarboxamide in both solid state and solution, which affects its extended structure . The study also compares the hydrogen bonding patterns and extended structures of related compounds, demonstrating how modifications to the molecular structure can significantly alter these properties.

Propriétés

IUPAC Name |

2,6-dichloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N4O/c16-13-5-4-12(14(17)20-13)15(22)21(8-2-6-18)10-11-3-1-7-19-9-11/h1,3-5,7,9H,2,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYTVNXZEGACIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN(CCC#N)C(=O)C2=C(N=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide](/img/structure/B3002388.png)

![Ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3002389.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3002390.png)

![N-Benzyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B3002397.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B3002400.png)

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B3002401.png)

![1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B3002402.png)

![N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B3002403.png)

![1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B3002404.png)

![2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3002406.png)

![(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3002407.png)